2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
2-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazole core linked to a 6-methoxybenzo[d]thiazole moiety and a methoxy-substituted benzamide group. This structural architecture positions it within a class of molecules known for diverse pharmacological activities, including antimicrobial and enzyme inhibitory properties. The compound’s design leverages the benzo[d]thiazole scaffold, which is widely recognized for its bioactivity, and the pyrazole ring, a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)14-6-4-5-7-16(14)27-3)24(23-12)20-21-15-9-8-13(26-2)11-17(15)28-20/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKSQLGTYQVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid. These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation.
Biological Activity
2-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. These features suggest potential for various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Structural Characteristics
The compound's structure includes:
- A methoxy group at the 2-position of the benzamide.
- A benzo[d]thiazole moiety which is known for its pharmacological significance.
- A pyrazole ring that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Similar core structure without methoxy groups | Antitumor activity |
| 4-Methyl-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Methyl substitution on the benzamide | Anti-inflammatory |
| 2-Methoxy-N-(1-(6-bromobenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Bromine substitution instead of methoxy | Antimicrobial properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Antitumor Activity
A study evaluating the antitumor effects of benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications in the benzamide moiety could enhance antitumor potency .
Anti-inflammatory Properties
Research on thiazole derivatives has shown promising anti-inflammatory effects, particularly in models of acute inflammation. The presence of electron-withdrawing groups at specific positions on the aromatic rings was found to be beneficial for increasing anti-inflammatory activity, suggesting that similar modifications in our compound could yield enhanced efficacy .
Antimicrobial Effects
The antimicrobial activity of thiazole derivatives has been well-documented. In vitro studies demonstrated that certain modifications led to increased effectiveness against bacterial strains. The methoxy group in this compound may play a crucial role in enhancing its antimicrobial properties, as observed in related compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, the structural analog N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide has demonstrated significant antitumor properties in vitro.
- Anti-inflammatory Effects : Compounds with similar benzamide structures have been investigated for their anti-inflammatory effects, potentially providing therapeutic avenues for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The mechanism of action is often studied through molecular docking studies that explore interactions with biological macromolecules such as proteins and enzymes.
Table 1: Similar Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Similar core structure without methoxy groups | Antitumor activity |
| 4-Methyl-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Methyl substitution on the benzamide | Anti-inflammatory |
| 2-Methoxy-N-(1-(6-bromobenzo[d]thiazol-2-yl)-3-methylpyrazol-5-yl)benzamide | Bromine substitution instead of methoxy | Antimicrobial properties |
Case Studies
Several studies have documented the effects of similar compounds in various biological assays:
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a related compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF7) at micromolar concentrations.
- Anti-inflammatory Mechanism : Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of benzothiazole derivatives, indicating that they inhibit pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : A recent study highlighted the antimicrobial effects of related pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Comparison with Similar Compounds
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives ()
Compounds such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) and N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) share the benzothiazole-benzamide framework but lack the pyrazole and methoxy substituents. These derivatives exhibit moderate yields (43–58%) and melting points ranging from 106–181°C. Their structural simplicity correlates with lower synthetic complexity compared to the target compound, which incorporates a pyrazole ring and dual methoxy groups .
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()
These compounds (e.g., 10a-j ) feature a 6-methoxybenzo[d]thiazole group and a triazole ring instead of pyrazole. The addition of a nitro group on the benzamide enhances antimicrobial activity, with 10a, 10b, 10c, and 10i showing moderate efficacy against E. coli. The target compound’s pyrazole core may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to triazole-containing analogs .
Substituent Effects on Activity and Physicochemical Properties
Methoxy vs. Chloro Substituents ()
In compounds like 5hc (6-chloro-substituted) and 5ir/5ic (6-methoxy-substituted), the methoxy group reduces stereochemical purity (80% vs. >99% for chloro analogs) and lowers melting points (78–80°C vs. 125–127°C). This suggests that methoxy groups enhance solubility but may complicate crystallization. The target compound’s dual methoxy groups could similarly improve solubility while necessitating optimized purification protocols .
Pyrimidinone vs. Pyrazole Cores ()
Pyrimidinone-based analogs (e.g., 34 and 22) demonstrate selective enzyme inhibition but exhibit lower yields (5–31%) compared to pyrazole derivatives. The pyrazole ring in the target compound may offer synthetic advantages (e.g., higher yields via microwave-assisted methods) and distinct binding interactions in biological targets .
Antimicrobial Potential
However, the absence of a nitro group on its benzamide may reduce potency compared to these analogs. Further modifications, such as introducing electron-withdrawing groups, could enhance efficacy .
Enzyme Inhibition and Selectivity
Pyrimidinone derivatives (e.g., 34) inhibit Ca²⁺/calmodulin-stimulated adenylyl cyclase with high selectivity. The target compound’s pyrazole core and methoxy substituents may similarly enable selective binding to enzyme active sites, though this requires empirical validation .
Data Tables
Table 1: Comparison of Key Structural Analogs
Abbreviations : BTZ = Benzo[d]thiazole; BZ = Benzamide.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Compound Example | Melting Point (°C) | Stereochemical Purity (%) | Solubility (Inference) |
|---|---|---|---|---|
| 6-Methoxy | 5ir/5ic | 78–80 | 80 | High |
| 6-Chloro | 5hc | 125–127 | >99 | Moderate |
| 2-Nitro (BZ) | 10a | N/A | N/A | Moderate (polar) |
| Pyrazole core | Target Compound | N/A | N/A | Likely moderate |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves constructing the benzothiazole and pyrazole rings sequentially. Key steps include:
- Benzothiazole formation : Reacting 2-aminothiophenol derivatives with carbonyl sources under acidic or oxidative conditions. For example, thiourea and α-haloketones are used to form thiazole rings .
- Pyrazole synthesis : Cyclocondensation of hydrazines with β-keto esters or diketones. For instance, 3-methyl-1H-pyrazol-5-amine intermediates are generated via reactions with substituted hydrazines .
- Amide coupling : The final benzamide moiety is introduced via coupling reactions (e.g., using benzoyl chloride derivatives) in solvents like pyridine or DMF, often with catalysts to enhance yields .
Critical intermediates include 6-methoxybenzo[d]thiazol-2-amine and 3-methyl-1H-pyrazol-5-amine derivatives, which require purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and absence of unreacted starting materials .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by comparing retention times with standards .
Advanced: How can SHELX-based crystallographic refinement resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) provides unit cell parameters and intensity data. SHELX programs (e.g., SHELXL) refine atomic positions, thermal parameters, and occupancy .
- Challenges : Twinning or disorder in methoxy/benzamide groups may require constraints (e.g., DFIX, ISOR) during refinement. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize molecular packing .
- Validation : Check R-factors (R1 < 0.05), residual electron density, and Platon/CHECKCIF reports to ensure structural accuracy .
Advanced: How to address contradictions between computational docking studies and experimental bioactivity data?
Methodological Answer:
- Docking Protocols : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes). Adjust parameters (grid size, scoring functions) to match experimental conditions .
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence quenching) or enzymatic inhibition studies. For example, discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
- Troubleshooting : Cross-validate with molecular dynamics simulations to account for conformational changes .
Advanced: What mechanistic insights guide the optimization of cyclization reactions during synthesis?
Methodological Answer:
- Cyclization Conditions : Acidic (HCl/EtOH) or basic (NaH/DMF) media influence ring closure kinetics. For benzothiazole formation, catalytic Cu(I) enhances regioselectivity .
- By-Product Analysis : Use TLC or LC-MS to detect intermediates (e.g., open-chain thiourea derivatives). Adjust stoichiometry or temperature to suppress side reactions .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
Basic: What solvent systems and catalysts are optimal for coupling reactions in the final synthesis step?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Pyridine is used for acyl chloride couplings to neutralize HCl by-products .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation. For Suzuki-Miyaura couplings (if applicable), Pd(PPh3)4 and Na2CO3 in THF/water mixtures are effective .
Advanced: How to design bioactivity assays based on structural analogs of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with binding pockets complementary to the benzothiazole-pyrazole scaffold (e.g., kinase inhibitors) .
- Assay Types :
- Enzymatic Assays : Measure IC50 values using fluorogenic substrates (e.g., ATPase activity).
- Cellular Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (flow cytometry) in cancer cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
Advanced: What analytical strategies differentiate polymorphic forms of this compound?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to identify polymorphs .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting point variations (>5°C differences indicate distinct forms) .
- Solid-State NMR : Resolves differences in hydrogen-bonding networks or molecular packing .
Basic: What safety precautions are critical when handling intermediates with reactive functional groups?
Methodological Answer:
- Thiazole/Amide Intermediates : Use fume hoods due to potential toxicity. Avoid skin contact with acyl chlorides or azides .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Follow institutional guidelines for heavy metal catalysts (e.g., Cu, Pd) .
Advanced: How do electronic effects of methoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Donating Effects : Methoxy groups activate aromatic rings toward electrophilic substitution but deactivate toward nucleophilic attacks. Use directing group strategies (e.g., boronic ester formation) for Suzuki couplings .
- Spectroscopic Evidence : Electron-donating groups upfield-shift adjacent protons in NMR (e.g., methoxy at C-6 deshields benzo[d]thiazole protons) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
